Anticonvulsant Potency: ED50 of N-(2-Hydroxyethyl)decanamide vs. Longer-Chain Analogs and Valproate
In the maximal electroshock (MES) test in mice, N-(2-hydroxyethyl)decanamide (1g) exhibited a median effective dose (ED50) of 22.0 mg/kg (i.p.), compared to 23.3 mg/kg for the C16 palmitamide analog (1l) and 20.5 mg/kg for the C18 stearamide analog (1n) [1]. All three N-(2-hydroxyethyl)amide derivatives showed substantially better anticonvulsant activity than the reference drug valproate [1].
| Evidence Dimension | Anticonvulsant ED50 (median effective dose) |
|---|---|
| Target Compound Data | ED50 = 22.0 mg/kg (N-(2-hydroxyethyl)decanamide, C10) |
| Comparator Or Baseline | ED50 = 23.3 mg/kg (C16 palmitamide analog); ED50 = 20.5 mg/kg (C18 stearamide analog); Valproate (reference drug, significantly higher ED50) |
| Quantified Difference | Comparable to slightly higher ED50 than C18 stearamide; all significantly lower than valproate |
| Conditions | Maximal electroshock (MES) test; intraperitoneal (i.p.) administration in mice |
Why This Matters
For researchers evaluating anticonvulsant candidates, the C10 decanamide analog offers a distinct intermediate potency that may translate to a different therapeutic window compared to longer-chain analogs.
- [1] Guan LP, Zhao DH, Xiu JH, Sui X, Piao HR, Quan ZS. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives. Arch Pharm (Weinheim). 2009 Jan;342(1):34-40. PMID: 19072766. View Source
